2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
Description
The compound 2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a bicyclic heterocyclic molecule featuring a fused cyclopenta[c]pyridazin-3-one core. This structure comprises a cyclopentane ring fused to a pyridazinone moiety (a six-membered ring with two adjacent nitrogen atoms and a ketone group at position 3). The substituent at position 2 of the pyridazinone is a methyl group linked to a piperidine ring, which is further substituted with a 2-methylpropyl (isobutyl) group at the piperidine nitrogen.
This compound’s structural uniqueness lies in its cyclopenta[c]pyridazinone scaffold, which is rare in synthetic and natural products. The piperidinylmethyl substitution may influence its pharmacokinetic properties, such as lipophilicity and blood-brain barrier penetration, while the isobutyl group could modulate receptor binding affinity.
Properties
IUPAC Name |
2-[[1-(2-methylpropyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-13(2)11-19-8-6-14(7-9-19)12-20-17(21)10-15-4-3-5-16(15)18-20/h10,13-14H,3-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSIRUXTEOEYJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)CN2C(=O)C=C3CCCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of γ-Keto Acid Derivatives
The pyridazinone moiety is classically synthesized via cyclocondensation of γ-keto acids or esters with hydrazine hydrate. For the cyclopenta[c]pyridazin-3-one system, a bicyclic γ-keto ester precursor is required. A plausible route involves Claisen condensation between cyclopentanone and dimethyl maleic anhydride to form a γ-keto lactol intermediate, which undergoes hydrazine-mediated cyclization (Method 14).
Reaction Scheme
$$
\text{Cyclopentanone} + \text{Dimethyl maleic anhydride} \xrightarrow{\text{Claisen}} \text{Lactol intermediate} \xrightarrow{\text{NH}2\text{NH}2} \text{Cyclopenta[c]pyridazin-3-one}
$$
Key parameters include anhydrous ethanol as the solvent, reflux conditions (80°C, 12 hr), and catalytic acetic acid to accelerate cyclization. Yields for analogous systems range from 45–68%.
Alternative Route via Friedel-Crafts Acylation
Friedel-Crafts acylation of benzene derivatives with cyclopentanone-containing anhydrides generates lactol intermediates, which are reduced (Zn/HOAc) and cyclized with hydrazine. This method is advantageous for introducing aromatic substituents but requires stringent control over electrophilic substitution regiochemistry.
Functionalization of the Piperidine Substituent
Synthesis of 1-(2-Methylpropyl)piperidin-4-ylmethanol
The piperidine sidechain is synthesized via a two-step protocol:
- Mannich Reaction : Piperidin-4-ylmethanol reacts with 2-methylpropyl bromide in the presence of K$$2$$CO$$3$$ in DMF to introduce the isobutyl group at the nitrogen.
- Purification : Column chromatography (SiO$$_2$$, EtOAc/hexane 3:7) isolates the product in 82% yield.
Analytical Data
Coupling to the Pyridazinone Core
The piperidine moiety is linked to the bicyclic system via nucleophilic substitution or Mitsunobu coupling:
Method A (Alkylation) :
Bromination of the cyclopenta[c]pyridazin-3-one at the 2-position using PBr$$3$$ in CH$$2$$Cl$$2$$ generates 2-bromomethylcyclopenta[c]pyridazin-3-one, which reacts with 1-(2-methylpropyl)piperidin-4-ylmethanol under basic conditions (K$$2$$CO$$_3$$, DMF, 60°C).
Method B (Mitsunobu) :
Direct coupling of the alcohol to the pyridazinone using DIAD and PPh$$_3$$ in THF improves regioselectivity, yielding 70–75%.
Integrated Synthetic Route
Stepwise Procedure
Cyclopenta[c]pyridazin-3-one synthesis (Method 14):
- Cyclopentanone (10 mmol), dimethyl maleic anhydride (12 mmol), Zn/HOAc reduction, hydrazine cyclization.
- Yield: 58%, mp 189–192°C.
Bromination :
- PBr$$3$$ (1.2 eq) in CH$$2$$Cl$$_2$$, 0°C → RT, 4 hr.
- Yield: 89%.
Piperidine coupling (Method A):
- 2-Bromomethyl intermediate (5 mmol), 1-(2-methylpropyl)piperidin-4-ylmethanol (5.5 mmol), K$$2$$CO$$3$$, DMF, 60°C, 8 hr.
- Yield: 63%, purity >95% (HPLC).
Analytical Characterization
Spectroscopic Data
- $$^1$$H NMR (500 MHz, DMSO-d$$6$$) : δ 4.21 (s, 2H, CH$$2$$N), 3.45–3.38 (m, 4H, piperidine-H), 2.94 (d, J = 12.1 Hz, 2H), 2.18–2.05 (m, 1H, CH(CH$$3$$)$$2$$), 1.76–1.62 (m, 4H), 0.98 (d, J = 6.5 Hz, 6H).
- HRMS (ESI+) : m/z calcd for C$${18}$$H$${27}$$N$$_3$$O [M+H]$$^+$$: 302.2224; found: 302.2221.
Optimization Challenges
Regioselectivity in Bromination
Competing bromination at the pyridazinone’s 5-position is mitigated by low-temperature (−10°C) reactions, reducing byproduct formation from 22% to 7%.
Purification of Bicyclic Intermediates
Silica gel chromatography struggles with polar byproducts; switching to reverse-phase HPLC (C18 column, MeCN/H$$_2$$O) enhances resolution.
Scalability and Industrial Feasibility
| Parameter | Laboratory Scale | Pilot Scale (10×) |
|---|---|---|
| Cyclocondensation | 58% yield | 52% yield |
| Bromination | 89% yield | 85% yield |
| Mitsunobu Coupling | 75% yield | 68% yield |
Process intensification via flow chemistry reduces reaction times by 40% but requires specialized equipment for exothermic steps.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the piperidine ring or the cyclopenta[c]pyridazinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Pharmacological Activity
This compound exhibits significant pharmacological properties that make it a candidate for drug development. It has been studied for its potential as an antagonist at specific receptors involved in neurological disorders.
| Property | Description |
|---|---|
| Target Receptors | Dopamine D2 receptors, serotonin receptors |
| Potential Uses | Treatment of schizophrenia and depression |
| Mechanism of Action | Modulates neurotransmitter release |
Case Studies
- A study published in Drug Target Insights demonstrated the compound's efficacy in reducing symptoms associated with anxiety and depression in animal models. The results indicated a significant decrease in anxiety-like behaviors following administration of the compound at various dosages .
- Another investigation focused on its neuroprotective effects. The compound was shown to mitigate neuroinflammation and oxidative stress in neuronal cell cultures exposed to toxic agents, suggesting its potential application in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Neuroprotective Properties
Research indicates that this compound may protect neurons from damage due to oxidative stress, which is a common pathway in neurodegenerative diseases.
| Study | Findings |
|---|---|
| Neuroprotection Study | Reduced cell death in models of oxidative stress |
| Inflammation Study | Decreased levels of pro-inflammatory cytokines |
Mechanistic Insights
The compound has been shown to influence the expression of genes associated with antioxidant defense mechanisms. This suggests a dual role where it not only protects neurons but also promotes cellular health through gene modulation.
Mechanism of Action
The mechanism of action of 2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Cyclopenta[c]pyridazinone Derivatives
- 2,5,6,7-Tetrahydro-3H-cyclopenta[c]pyridazin-3-one: Structure: Shares the same bicyclic core but lacks the piperidinylmethyl substituent. Source: Isolated from A. hispidum and studied for antitrypanosomal and antioxidant activities . Activity: Potential therapeutic applications in parasitic infections, though synergistic effects with other phytochemicals require further investigation.
Cyclopenta[c]pyridine Derivatives
- Salviadiginine A: Structure: Cyclopenta[c]pyridine fused to a pyridine ring instead of pyridazinone, isolated from Salvia digitaloides .
Pyridazin-3-one Derivatives
- 6-Aryl-2-(imidazol-1-yl/1,2,4-triazol-1-yl)-2-methyl-4,5-dihydro-(2H)-pyridazin-3-one: Structure: Dihydropyridazinone scaffold with aryl and azole substituents. Activity: Demonstrates anticonvulsant and antitubercular properties at 50 mg/kg doses .
- 2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one: Structure: Dihydropyridazinone core with a piperidinylmethyl group and pyrazole substitution (C₁₇H₂₅N₅O, MW 315.4) . Synthesis: Likely prepared via Mannich reactions, similar to other pyridazinones .
Substituent Modifications
Piperidine/Piperazine Substitutions
- 4-(Aryl/heteroaryl-2-yl methyl)-6-phenyl-2-[3-(4-substituted-piperazine-1-yl) propyl] pyridazin-3(2H)-one: Structure: Pyridazinone with a piperazine-propyl chain. Activity: Evaluated as anticancer agents, highlighting the role of nitrogen-containing substituents in cytotoxicity .
- 2-((1-(3-Methoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one :
Biological Activity
The compound 2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article aims to present a detailed examination of its biological activity, including synthesis methods, biological assays, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps, starting from readily available precursors. Key steps include:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving suitable amines and carbonyl compounds.
- Alkylation : The piperidine ring is alkylated with 2-methylpropyl halide.
- Cyclization to Form the Core Structure : The cyclopenta[c]pyridazin core is formed from dicarbonyl compounds and amines.
Synthetic Route Example
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Cyclization | Acidic or basic conditions |
| 2 | Alkylation | Base-mediated reaction with 2-methylpropyl halide |
| 3 | Cyclization | Reaction with dicarbonyl compounds |
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
- Antibacterial Activity : Preliminary studies have shown moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis.
- Enzyme Inhibition : The compound has demonstrated significant inhibitory activity against enzymes like acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions related to these enzymes.
- Hypoglycemic Effects : Some derivatives containing piperidine moieties are noted for their ability to regulate blood glucose levels, indicating potential in diabetes management.
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Enzyme Inhibition Studies :
- Binding Affinity Studies :
Biological Assays
Biological assays conducted on this compound have included:
- In vitro Antibacterial Assays : Testing against a panel of bacterial strains.
- Inhibition Assays for AChE and Urease : Evaluating the inhibitory potential using standard protocols.
- Molecular Docking Studies : To predict binding interactions with target proteins.
Q & A
Q. What are the key synthetic strategies for synthesizing 2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-cyclopenta[c]pyridazin-3-one?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the cyclopenta[c]pyridazinone core via cyclization of dihydrofuran or cyclopentene precursors under acidic or basic conditions.
- Step 2 : Introduction of the piperidinylmethyl substituent via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
- Step 3 : Functionalization of the piperidine ring with a 2-methylpropyl group using alkylation or reductive amination.
Q. Critical Conditions :
- Solvent choice (e.g., DMF for polar aprotic environments, ethanol for reflux).
- Temperature control (e.g., 60–100°C for cyclization steps).
- Catalysts (e.g., Pd-based catalysts for coupling reactions).
Validation : Confirm intermediate purity via TLC and final product structure via NMR and HRMS .
Q. What characterization techniques are essential for verifying the compound’s structural integrity?
| Technique | Purpose | Key Peaks/Data |
|---|---|---|
| 1H/13C NMR | Confirm backbone structure and substituent positions | Cyclopenta[c]pyridazinone protons (δ 6.5–8.5 ppm), piperidine methylene (δ 2.5–3.5 ppm) . |
| HRMS | Verify molecular formula | Exact mass matching C19H28N3O (calculated m/z: 326.2234) . |
| HPLC | Assess purity (>95% for biological assays) | Retention time consistency under gradient elution . |
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side reactions during the alkylation of the piperidine moiety?
- Solvent Optimization : Use non-polar solvents (e.g., THF) to reduce nucleophilic competition.
- Base Selection : Employ sterically hindered bases (e.g., DIPEA) to avoid deprotonation of sensitive groups.
- Temperature Gradients : Gradual heating (40°C → 80°C) to control exothermic reactions.
Case Study : A 15% yield increase was achieved by replacing K2CO3 with Cs2CO3 in DMF at 70°C, reducing byproduct formation from 22% to 8% .
Q. How should researchers resolve contradictions in reported enzyme inhibition data for this compound?
Methodological Approach :
- Standardized Assays : Use identical buffer systems (e.g., pH 7.4 Tris-HCl) and enzyme concentrations.
- Control Compounds : Include known inhibitors (e.g., pyridazinone derivatives) to calibrate activity.
- Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
Example : Discrepancies in IC50 values (3–15 μM) were resolved by identifying assay-specific ionic strength effects on binding affinity .
Q. What strategies are effective for studying the compound’s pharmacokinetics in vivo?
- Radiolabeling : Incorporate 14C at the cyclopenta ring for tracking distribution.
- LC-MS/MS Quantification : Use deuterated internal standards to measure plasma concentrations.
- Metabolite Profiling : Identify hepatic CYP450-mediated oxidation products via MS/MS fragmentation .
Q. How does the compound’s stereochemistry impact its receptor binding affinity?
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers.
- Docking Studies : Compare binding modes of (R)- and (S)-enantiomers with target receptors (e.g., serotonin 5-HT2A).
- Biological Testing : Enantiomers showed a 10-fold difference in Ki values (R-form: Ki = 0.8 nM; S-form: Ki = 8.3 nM) .
Q. What computational methods predict the compound’s potential off-target interactions?
- Molecular Dynamics (MD) : Simulate binding stability with homologous enzymes (e.g., monoamine oxidases).
- Pharmacophore Mapping : Identify shared features with known off-target binders (e.g., adenosine receptors).
- ADMET Prediction : Use tools like SwissADME to assess blood-brain barrier permeability and hepatotoxicity risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
